molecular formula C10H10BrNOS2 B1377783 [5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide CAS No. 1448046-01-2

[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide

Cat. No. B1377783
M. Wt: 304.2 g/mol
InChI Key: JCSIGWKSIPLWST-UHFFFAOYSA-N
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Description

“5-(Aminomethyl)-2-thienylmethanone hydrobromide” is an organic compound . Its molecular formula is C10H10BrNOS2 .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom, a nitrogen atom, an oxygen atom, a sulfur atom, and ten carbon atoms .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 304.2 g/mol. Other physical and chemical properties are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Properties

5-(Aminomethyl)-2-thienylmethanone hydrobromide and its derivatives have been a subject of research due to their complex chemical structure and potential applications. The compound is involved in various chemical reactions, demonstrating its utility in organic synthesis:

  • Bio-Potent Derivatives Synthesis :

    • A study reported the synthesis of bio-potent derivatives involving thienyl methanone compounds, showcasing their antimicrobial, antioxidant, and insect antifeedant activities. This implies potential applications in developing substances with bioactive properties (Thirunarayanan, 2014).
  • Spectroscopic Property Analysis :

    • Research into the spectroscopic properties of thienyl methanone derivatives revealed insights into their electronic absorption, excitation, and fluorescence properties, indicating their relevance in material sciences and possibly in the development of sensory or optoelectronic devices (Al-Ansari, 2016).
  • Pharmacological Enhancements :

    • The compound has been used to analyze the enhancement of adenosine A1 receptor agonist binding, indicating its potential role in pharmacological enhancements and drug development (Dalpiaz et al., 2002).
  • Heterocyclic Compound Synthesis :

    • The compound's derivatives are utilized in the synthesis of heterocyclic compounds, indicating its utility in creating complex molecules with potential applications in pharmaceuticals and material science (Pokhodylo et al., 2010).

Chemical Transformations and Synthesis

The ability of 5-(Aminomethyl)-2-thienylmethanone hydrobromide to undergo chemical transformations has been a point of interest:

  • Photocyclisation for Quinoline Synthesis :

    • The compound's analogues are used in photocyclisation reactions, demonstrating a methodology for the synthesis of quinolines, a class of compounds with numerous pharmaceutical applications (Austin et al., 2007).
  • Synthesis of Thieno[2,3-b]-Thiophene Derivatives :

    • Research into the synthesis of new thieno[2,3-b]-thiophene derivatives utilizing thienyl methanone derivatives highlights its importance in developing compounds with potential electronic and pharmaceutical applications (Mabkhot et al., 2010).
  • Aminodiene Bicyclization in Synthesis :

    • The compound has been used in studies involving aminodiene bicyclization, which is critical in synthesizing complex organic molecules, indicating its importance in synthetic chemistry (Jiang & Livinghouse, 2010).
  • Receptor Binding Analysis for Reproductive Disease Treatments :

    • Thieno[2,3-d]pyrimidine-2,4-dione derivatives of the compound have been analyzed for their binding activity to human GnRH receptors, showcasing its potential in treating reproductive diseases (Guo et al., 2003).

These studies indicate the multifaceted applications of 5-(Aminomethyl)-2-thienylmethanone hydrobromide in scientific research, ranging from pharmaceuticals to material sciences. The compound's ability to participate in various chemical reactions makes it a valuable subject for further study in these domains.

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

Future Directions

The future directions for the study or use of this compound are not specified in the available resources .

properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-2-ylmethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2.BrH/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8;/h1-5H,6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSIGWKSIPLWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Aminomethyl)-2-thienyl](2-thienyl)methanone hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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